3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid
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Overview
Description
3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid: is an organic compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol . It is characterized by the presence of two fluorine atoms attached to a benzoic acid and a pyridine ring. This compound is typically a white solid and is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide .
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
As an intermediate in organic synthesis , its mode of action would depend on the specific reactions it is used in.
Biochemical Pathways
As an intermediate in organic synthesis , it could potentially be involved in a variety of biochemical pathways, depending on the final products it is used to synthesize.
Pharmacokinetics
As an intermediate in organic synthesis , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis , its effects would depend on the specific reactions it is involved in and the final products it is used to synthesize.
Action Environment
As an intermediate in organic synthesis , these factors would likely depend on the specific reactions it is used in and the conditions under which these reactions are carried out.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid can be achieved through various chemical reactions. One common method involves the reaction of 3-fluoropyridine with 3-fluorobenzoic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve steps such as halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove specific functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids or pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new chemical compounds .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other industrial products .
Comparison with Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the pyridine ring.
3-Fluoropyridine: Contains the pyridine ring but lacks the benzoic acid moiety.
5-Fluoro-2-pyridinecarboxylic acid: Similar structure with a different substitution pattern.
Uniqueness: 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid is unique due to the presence of both fluorine atoms and the combination of benzoic acid and pyridine rings. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-5-7(4-8(6-9)12(16)17)11-10(14)2-1-3-15-11/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWTAHYZCUNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742856 |
Source
|
Record name | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-83-5 |
Source
|
Record name | Benzoic acid, 3-fluoro-5-(3-fluoro-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-(3-fluoropyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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